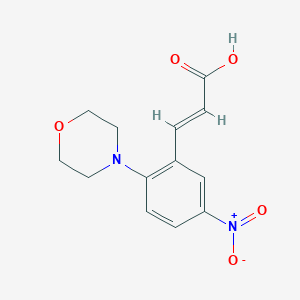

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid

Description

(E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3) is a cinnamic acid derivative characterized by a morpholino group (a six-membered heterocycle containing oxygen and nitrogen) at the 2-position and a nitro group (-NO₂) at the 5-position of the phenyl ring. The (E)-configuration of the propenoic acid chain ensures planarity, which may influence intermolecular interactions such as π-π stacking or hydrogen bonding. This compound is of interest in medicinal chemistry due to the morpholino moiety, which is often employed to enhance solubility and bioavailability in drug candidates, and the nitro group, which can serve as a pharmacophore or prodrug activator .

Properties

IUPAC Name |

(E)-3-(2-morpholin-4-yl-5-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-13(17)4-1-10-9-11(15(18)19)2-3-12(10)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJGXBPLQVDBTF-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-morpholino-5-nitrobenzaldehyde.

Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the this compound.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol under reflux conditions to ensure complete conversion.

Chemical Reactions Analysis

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of propenoic acids can exhibit anticancer properties. The specific structure of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis. Studies have shown that similar compounds can disrupt cellular processes in cancer cells, suggesting a need for further investigation into this compound's efficacy against various cancer types.

2. Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. For instance, cinnamoyl derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is relevant for conditions such as Alzheimer's disease . The morpholino moiety may enhance solubility and bioavailability, making it a candidate for further neuropharmacological studies.

Material Science Applications

1. Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers with specific mechanical and thermal properties. Its reactive double bond can participate in polymerization reactions, leading to materials with tailored characteristics for applications in coatings or adhesives. The incorporation of the nitrophenyl group might also impart photochemical properties useful in light-responsive materials.

2. Sensors and Detection Systems

Due to its electronic properties, this compound could be employed in the development of chemical sensors. The ability to detect changes in pH or specific ions through changes in fluorescence or conductivity makes it a potential candidate for sensor applications in environmental monitoring or biomedical diagnostics.

Analytical Chemistry Applications

1. Chromatography and Mass Spectrometry

The compound's unique structure allows it to be used as a standard or reagent in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its distinct mass spectral signature could aid in the identification and quantification of related compounds in complex mixtures .

2. Stereochemical Studies

The stereochemistry of this compound can be crucial for understanding its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate its stereochemical configuration, which is essential for correlating structure with activity .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of various propenoic acid derivatives, including this compound, on human cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly more than others, suggesting that structural modifications can enhance therapeutic efficacy.

Case Study 2: Neuroprotective Mechanisms

Research into neuroprotective mechanisms revealed that compounds similar to this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This highlights the potential for developing new treatments for neurodegenerative diseases based on this compound's framework.

Mechanism of Action

The mechanism of action of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues of Cinnamic Acid Derivatives

The compound belongs to the broader class of cinnamic acid derivatives, which share the α,β-unsaturated carboxylic acid backbone. Key structural analogs include:

| Compound Name | Substituents on Phenyl Ring | Key Functional Groups | CAS Number |

|---|---|---|---|

| (E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic acid | 2-Morpholino, 5-Nitro | Morpholine, Nitro, Propenoic acid | 300665-18-3 |

| Cinnamic acid | Phenyl (no substituents) | Propenoic acid | 621-82-9 |

| o-Coumaric acid | 2-Hydroxy | Hydroxyl, Propenoic acid | 614-60-8 |

| p-Coumaric acid | 4-Hydroxy | Hydroxyl, Propenoic acid | 501-98-4 |

| Caffeic acid | 3,4-Dihydroxy | Dihydroxyl, Propenoic acid | 331-39-5 |

| (E)-3-(4-Methoxyphenyl)-2-propenoic acid | 4-Methoxy | Methoxy, Propenoic acid | 943-88-4 |

| 5-Hydroxyferulic acid | 3,4-Dihydroxy-5-methoxy | Dihydroxyl, Methoxy, Propenoic acid | 1782-55-4 |

Key Differences in Physicochemical Properties

Electronic Effects: The nitro group in the target compound is strongly electron-withdrawing, which polarizes the phenyl ring and increases electrophilicity. This contrasts with electron-donating groups (e.g., hydroxyl in caffeic acid or methoxy in 5-hydroxyferulic acid), which enhance resonance stabilization .

Solubility and LogP: Hydroxyl-rich analogs (e.g., caffeic acid) exhibit high aqueous solubility but low logP (~1.5–2.0). The target compound’s morpholino group may moderate logP (estimated ~2.5–3.5), balancing solubility and lipid bilayer penetration. Nitro groups further increase molecular weight (MW: ~292 g/mol) compared to simpler analogs like cinnamic acid (MW: 148 g/mol) .

Synthetic Complexity: Introducing the morpholino group likely requires nucleophilic aromatic substitution or palladium-catalyzed coupling, whereas hydroxyl or methoxy groups are typically introduced via simpler electrophilic substitutions .

Biological Activity

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into various aspects of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a propenoic acid backbone substituted with a morpholino group and a nitrophenyl moiety. The presence of these functional groups is believed to influence its biological activity significantly.

-

Inhibition of Protein Tyrosine Phosphatases (PTPs) :

- Recent studies indicate that compounds similar to this compound exhibit inhibitory effects on PTPs, which play crucial roles in cellular signaling pathways. For instance, certain derivatives showed IC50 values ranging from 0.96 μM to 18.83 μM against various PTPs, indicating a promising avenue for further research in cancer therapeutics and metabolic disorders .

- Antiproliferative Effects :

- Potential as an Anticancer Agent :

In Vitro Studies

- A study focusing on the synthesis and evaluation of various analogs of this compound revealed significant variations in biological activity based on structural modifications. For instance, the introduction of electron-withdrawing groups enhanced the inhibitory potency against specific targets .

Table: Biological Activity Summary

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Protein Tyrosine Phosphatase 1B | 9.65 | Moderate inhibition |

| Analog A11 | TCPTP | 2.4 | Strong inhibition |

| Analog B | SHP1 | 0.96 | Most potent inhibitor |

| Analog C | CD45 | 7.60 | Significant activity |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the nitrophenyl group can significantly impact the compound's affinity for target proteins. The presence of specific substituents can enhance or diminish biological activity, providing insights into the design of more effective derivatives.

Q & A

Q. What mechanistic insights explain discrepancies in enzyme inhibition assays?

- Methodological Answer :

- Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Use surface plasmon resonance (SPR) to measure binding affinities.

- Compare to structurally simpler analogs (e.g., nitro-free derivatives) to isolate the nitro group’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.